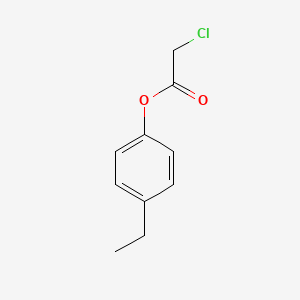

4-Ethylphenyl chloroacetate

Description

4-Ethylphenyl chloroacetate is an ester derivative of chloroacetic acid, where the chloroacetate group (-O-CO-CH₂-Cl) is attached to a 4-ethyl-substituted phenyl ring. Chloroacetate esters are widely used in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and polymers . The ethyl group at the para position of the phenyl ring introduces steric and electronic effects, influencing reactivity and physical properties compared to other substituents (e.g., halogens, trifluoromethyl groups) .

Properties

IUPAC Name |

(4-ethylphenyl) 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZAWHNNQCDJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953361 | |

| Record name | 4-Ethylphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-25-0 | |

| Record name | NSC8219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylphenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Catalyst Optimization

Dichloromethane is preferred for its low boiling point (40°C), facilitating solvent recovery. Anhydrous copper sulfate (0.1–1% w/w) is introduced as a catalyst to enhance chlorination selectivity, reducing 2-chloro isomer formation to <0.5%. For example, a 96.08% yield was achieved using 0.1% CuSO₄ at -10°C, compared to 94.55% with 1% catalyst.

Continuous Flow Reactor Systems

Modern industrial production leverages continuous flow chemistry to improve efficiency. Patent CN105693509A details a falling-film reactor design, where diketene solution forms a thin film over cooled reactor surfaces (-15–15°C), enabling rapid heat dissipation and uniform chlorine gas contact. This setup reduces reaction time from hours to minutes and achieves a 1.02:1 Cl₂:diketene molar ratio, minimizing unreacted chlorine.

Integrated Esterification Reactors

The chlorinated effluent flows directly into cascading esterification reactors, where ethanol is introduced in stages. This multi-kettle system maintains a -10–30°C temperature gradient, ensuring complete esterification while mitigating HCl gas evolution. Hydrogen chloride byproduct is absorbed in water, and residual acid is neutralized with sodium bicarbonate before distillation. Continuous systems report yields exceeding 97% with 99% purity, outperforming batch methods by 15–20%.

Byproduct Control and Purification

A key challenge in ethyl 4-chloroacetoacetate synthesis is suppressing 2-chloroacetoacetate isomers. Patent CN113603581A addresses this via a tubular reactor with segmented temperature zones, limiting isomerization through controlled residence times. The crude product undergoes two-stage distillation: initial solvent recovery at 40–60°C, followed by high-vacuum fractionation (0.1–1 mmHg) to isolate the target compound.

Analytical Specifications

Post-purification, the product meets stringent specifications:

| Parameter | Value | Source |

|---|---|---|

| Purity | ≥97% | |

| Boiling Point | 220°C | |

| Density (20°C) | 1.212 g/cm³ | |

| Refractive Index | 1.452 | |

| 2-Chloro Isomer Content | <0.15% |

Industrial Applications and Derivatives

The compound serves as a precursor for pharmaceuticals (e.g., antimalarials) and fine chemicals. Recent work demonstrates its utility in enantioselective syntheses, such as the one-pot preparation of β-hydroxy esters using NaH/THF systems. Functionalization via alkoxy substitution (e.g., methoxy, benzyloxy) expands its applicability in asymmetric catalysis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl chloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 4-ethylphenol and chloroacetic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols under reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: 4-Ethylphenyl amides, esters, or thioesters.

Hydrolysis: 4-Ethylphenol and chloroacetic acid.

Reduction: 4-Ethylphenyl ethanol.

Scientific Research Applications

Chemical Synthesis

4-Ethylphenyl chloroacetate is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in several chemical reactions:

- Nucleophilic Substitution Reactions : The chloroacetate group can undergo nucleophilic substitution, leading to the formation of various derivatives such as esters, amides, and thioesters.

- Hydrolysis : This reaction yields 4-ethylphenol and chloroacetic acid, which are valuable in further chemical processes.

- Reduction : It can be reduced to form 4-ethylphenyl ethanol, expanding its application in medicinal chemistry.

Pharmaceutical Applications

In medicinal chemistry, this compound is a precursor for synthesizing biologically active molecules. Its derivatives have shown potential therapeutic effects:

- Anti-inflammatory Agents : Compounds derived from this chloroacetate have been explored for their ability to reduce inflammation.

- Antimicrobial Agents : The synthesis of novel antibiotics has been facilitated through the modification of this compound .

Case Study: Synthesis of Antibacterial Compounds

A recent study demonstrated the synthesis of novel antibacterial agents using this compound as a starting material. The compounds exhibited significant activity against various bacterial strains, highlighting the compound's relevance in drug discovery .

Agrochemical Applications

The compound is also integral in the development of agrochemicals. It serves as an intermediate for synthesizing herbicides and pesticides:

- Herbicide Formulations : Its derivatives are used to create herbicides that target specific plant species while minimizing environmental impact.

- Pesticide Development : The compound's reactivity allows for the creation of effective pesticide agents that combat agricultural pests .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals:

- Reagents in Organic Synthesis : Its role as a reagent facilitates various chemical transformations essential for producing complex organic molecules.

- Continuous Production Methods : Recent advancements have introduced continuous flow reactors for synthesizing this compound efficiently, enhancing yield and reducing byproduct formation .

Mechanism of Action

The mechanism of action of 4-ethylphenyl chloroacetate involves its reactivity towards nucleophiles due to the presence of the chloroacetate group. This reactivity allows it to participate in various substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and the nature of the nucleophiles used .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-ethylphenyl chloroacetate with key structurally related chloroacetate esters:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity of the chloroacetate moiety, enhancing reactivity in nucleophilic substitutions.

- Functional Groups: Ethyl 4-chloroacetoacetate contains a β-ketoester group, enabling keto-enol tautomerism and participation in cyclocondensation reactions, unlike simpler esters .

Biological Activity

4-Ethylphenyl chloroacetate is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, synthesis, and relevant case studies associated with this compound, supported by diverse sources.

Chemical Structure and Synthesis

This compound is an ester derived from chloroacetic acid and 4-ethylphenol. The synthesis typically involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as pyridine. This reaction yields the desired chloroacetate along with hydrochloric acid as a byproduct.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing a range of pharmacological effects:

- Antimicrobial Activity : Several derivatives of chloroacetates, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Antitumor Properties : Some studies have reported that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, derivatives containing chloroacetate moieties have been evaluated for their ability to induce apoptosis in tumor cells, suggesting potential applications in cancer therapy .

- Neurotoxicity : While some derivatives show beneficial effects, there are also concerns regarding neurotoxicity. Chloroacetates can lead to neurological damage when exposure occurs at high levels, as demonstrated in occupational exposure cases where workers experienced severe health issues following contact with chloroacetyl chloride .

Case Study 1: Antimicrobial Testing

A study conducted on various chloroacetate derivatives, including this compound, assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chloroacetate group exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Antitumor Activity

In vitro studies on the cytotoxic effects of this compound against human cancer cell lines revealed promising results. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings indicate that the compound could serve as a lead structure for further development in anticancer drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-ethylphenyl chloroacetate, and how are reaction conditions optimized?

- Synthesis Methods : The compound is often synthesized via esterification of chloroacetic acid with 4-ethylphenol under acidic catalysis. Blanc chloromethylation reactions may also be adapted, where chloroacetic acid derivatives react with aromatic substrates. For example, adding chloroacetic acid to improve reaction efficiency and reduce catalyst loading (e.g., yields >70% under optimized conditions) .

- Optimization Parameters : Key variables include temperature (typically 25–40°C), molar ratios of reactants (e.g., 1.025:1 for amine-chloroacetate systems), and pH control (neutral to slightly alkaline conditions). Catalysts like Lewis acids or phase-transfer agents may enhance reaction rates .

Q. How is this compound characterized in academic research?

- Analytical Techniques :

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, IR for functional group identification (e.g., ester C=O stretch at ~1740 cm⁻¹).

- Chromatography : GC-MS or HPLC for purity assessment and quantification.

- Physical Properties : Boiling point (~85–92°C), density (1.212–1.305 g/cm³), and refractive index (1.452–1.456) are critical for solvent selection .

Q. What are the primary research applications of this compound?

- Pharmaceutical Intermediates : Used in synthesizing chromenones, quinoline derivatives, and heterocyclic compounds (e.g., ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) .

- Enzyme Substrates : Acts as a substrate for hydrolytic dehalogenases, enabling studies on enzymatic degradation mechanisms .

Advanced Research Questions

Q. How do kinetic parameters for chloroacetate dehalogenases vary across studies, and what factors explain these discrepancies?

- Data Contradictions :

| Enzyme | Substrate | kcat (min⁻¹) | KM (mM) | Source |

|---|---|---|---|---|

| Rsc1362 | Chloroacetate | 504 ± 66 | 0.06 ± 0.02 | |

| PA0810 | Chloroacetate | 2.6 ± 0.6 | 0.44 ± 0.2 |

- Factors : Substrate specificity (e.g., PA0810 prefers iodoacetate), pH optima, and assay conditions (buffered vs. non-buffered systems) significantly influence results .

Q. What mechanistic insights explain the reduction of chloroacetates by α-hydroxyethyl radicals?

- Proton-Coupled Electron Transfer (PCET) : Dominant pathway in aqueous ethanol solutions, supported by DFT calculations. Bromo- and iodoacetates exhibit higher reactivity due to lower bond dissociation energies compared to chloroacetates .

- Experimental Validation : Steady-state γ-radiolysis studies confirm PCET as the primary mechanism, with minimal contribution from direct electron transfer .

Q. How can computational modeling enhance the design of this compound derivatives?

- QSAR/QSPR Models : Quantum chemistry and neural networks predict properties like solubility, toxicity, and reactivity. For example, QSPR models based on molecular descriptors (e.g., logP, polar surface area) guide structural modifications for improved enzymatic stability .

- Docking Studies : Molecular dynamics simulations identify binding affinities with target enzymes (e.g., HAD superfamily dehalogenases) to optimize substrate-enzyme interactions .

Methodological Guidance

Q. What are best practices for handling and storing this compound in lab settings?

- Storage : Keep in cool (+15–25°C), dry conditions under inert gas (argon) to prevent hydrolysis .

- Safety Protocols : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in fume hoods due to flammability (Flash point: 102°C) and corrosivity (Hazard Class 8) .

Q. How can researchers resolve contradictions in substrate specificity data for chloroacetate-processing enzymes?

- Stepwise Approach :

Validate assay conditions (pH, temperature, buffer composition).

Compare kinetic data across homologs (e.g., Rsc1362 vs. PA0810) to identify evolutionary adaptations.

Use isothermal titration calorimetry (ITC) for direct binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.